Cas no 2228140-95-0 (methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate)

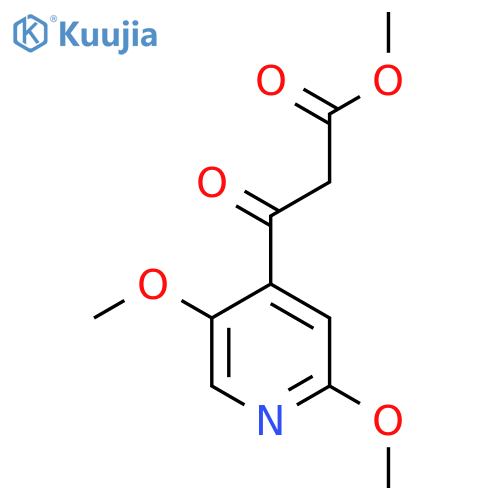

2228140-95-0 structure

商品名:methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate

- 2228140-95-0

- EN300-1730748

-

- インチ: 1S/C11H13NO5/c1-15-9-6-12-10(16-2)4-7(9)8(13)5-11(14)17-3/h4,6H,5H2,1-3H3

- InChIKey: BEKUPTJYNBWUSF-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CN=C(C=C1C(CC(=O)OC)=O)OC

計算された属性

- せいみつぶんしりょう: 239.07937252g/mol

- どういたいしつりょう: 239.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 74.7Ų

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1730748-1.0g |

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |

2228140-95-0 | 1g |

$1070.0 | 2023-06-04 | ||

| Enamine | EN300-1730748-0.05g |

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |

2228140-95-0 | 0.05g |

$900.0 | 2023-09-20 | ||

| Enamine | EN300-1730748-10.0g |

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |

2228140-95-0 | 10g |

$4606.0 | 2023-06-04 | ||

| Enamine | EN300-1730748-1g |

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |

2228140-95-0 | 1g |

$1070.0 | 2023-09-20 | ||

| Enamine | EN300-1730748-0.25g |

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |

2228140-95-0 | 0.25g |

$985.0 | 2023-09-20 | ||

| Enamine | EN300-1730748-2.5g |

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |

2228140-95-0 | 2.5g |

$2100.0 | 2023-09-20 | ||

| Enamine | EN300-1730748-5g |

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |

2228140-95-0 | 5g |

$3105.0 | 2023-09-20 | ||

| Enamine | EN300-1730748-10g |

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |

2228140-95-0 | 10g |

$4606.0 | 2023-09-20 | ||

| Enamine | EN300-1730748-0.1g |

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |

2228140-95-0 | 0.1g |

$943.0 | 2023-09-20 | ||

| Enamine | EN300-1730748-5.0g |

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate |

2228140-95-0 | 5g |

$3105.0 | 2023-06-04 |

methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

2228140-95-0 (methyl 3-(2,5-dimethoxypyridin-4-yl)-3-oxopropanoate) 関連製品

- 857369-11-0(2-Oxoethanethioamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量